2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 690960-80-6
VCID: VC6642997
InChI: InChI=1S/C21H18N4O4S3/c1-29-15-6-2-13(3-7-15)17-10-30-20-19(17)21(24-12-23-20)31-11-18(26)25-14-4-8-16(9-5-14)32(22,27)28/h2-10,12H,11H2,1H3,(H,25,26)(H2,22,27,28)
SMILES: COC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Molecular Formula: C21H18N4O4S3
Molecular Weight: 486.58

2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

CAS No.: 690960-80-6

Cat. No.: VC6642997

Molecular Formula: C21H18N4O4S3

Molecular Weight: 486.58

* For research use only. Not for human or veterinary use.

2-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide - 690960-80-6

Specification

CAS No. 690960-80-6
Molecular Formula C21H18N4O4S3
Molecular Weight 486.58
IUPAC Name 2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
Standard InChI InChI=1S/C21H18N4O4S3/c1-29-15-6-2-13(3-7-15)17-10-30-20-19(17)21(24-12-23-20)31-11-18(26)25-14-4-8-16(9-5-14)32(22,27)28/h2-10,12H,11H2,1H3,(H,25,26)(H2,22,27,28)
Standard InChI Key BONYPYQORWJCKB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure comprises three key domains:

  • Thieno[2,3-d]pyrimidine core: A bicyclic system merging thiophene and pyrimidine rings, known for enhancing metabolic stability and binding affinity .

  • 4-Methoxyphenyl substituent: Positioned at the 5-position of the thienopyrimidine, this group contributes electron-donating effects and steric bulk, potentially influencing target interactions .

  • Sulfamoylphenyl acetamide side chain: Linked via a sulfanyl bridge, this moiety introduces hydrogen-bonding capabilities and sulfonamide bioactivity, commonly associated with enzyme inhibition .

The IUPAC name, 2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide, reflects these components systematically. X-ray crystallography of related sulfonamide derivatives reveals planar aromatic systems with dihedral angles <10° between rings, suggesting conformational rigidity favorable for target binding .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC21H18N4O4S3
Molecular Weight486.58 g/mol
CAS Number690960-80-6
SMILESCOC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
SolubilityNot fully characterized

Synthetic Pathways and Optimization

Thieno[2,3-d]pyrimidine Core Formation

Synthesis begins with the cyclocondensation of 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (1) and formic acid under reflux, yielding 5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one (2) (85% yield) . Chlorination using phosphorus oxychloride (POCl3) at 80°C produces 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine (3), a critical intermediate for nucleophilic substitution .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
1Formic acid, reflux, 16–18 h85%
2POCl3, 80°C, 2 h94%
3KOtBu, THF, rt, 0.5 h90%

Mechanistic Insights and Structure-Activity Relationships

Role of the 4-Methoxyphenyl Group

Electron-donating methoxy groups enhance lipid solubility and π-π stacking with aromatic residues in enzyme active sites . Comparative studies show that 4-methoxy substitution improves cytotoxicity over unsubstituted phenyl analogs (e.g., GI50: 0.8 µM vs. 5.2 µM in MCF7 cells) .

Impact of the Sulfanyl Acetamide Linker

The sulfanyl bridge increases conformational flexibility, allowing optimal positioning of the sulfamoyl group for hydrogen bonding. Replacement with methylene or oxygen bridges reduces antimicrobial efficacy by 4–8 fold, underscoring its importance .

Comparative Analysis with Analogous Compounds

Table 3: Activity Comparison of Thieno[2,3-d]pyrimidine Derivatives

CompoundAnticancer GI50 (µM)Antimicrobial MIC (µg/mL)
Subject compoundPendingPending
5-Phenylthieno[2,3-d]pyrimidine2.1 (HCT116)32 (S. aureus)
Trimethoxyphenyl derivative0.7 (MCF7)16 (E. coli)

Data adapted from highlight the influence of substituents on potency. The subject compound’s dual sulfamoyl and methoxyphenyl groups position it as a candidate for multitarget therapies.

Future Research Directions

  • In vitro profiling: Systematic evaluation against NCI-60 cancer cell lines and ESKAPE pathogens.

  • Target identification: Proteomic studies to map interactions with kinases or carbonic anhydrases.

  • Derivatization: Introducing fluorine at the 4-methoxyphenyl group to enhance metabolic stability.

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